Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Description
Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2, a methyl group at position 8, and a carbamate (-O-CO-NH-) moiety at position 2. This carbamate functional group distinguishes it from other derivatives in the imidazo[1,2-a]pyridine family, which often exhibit variations in substituents and bridging groups (e.g., sulfides, amines, or halogens).
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
methyl N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-11-7-6-10-19-14(11)17-13(12-8-4-3-5-9-12)15(19)18-16(20)21-2/h3-10H,1-2H3,(H,18,20) |
InChI Key |
MSYAQZOXWSIMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are optimized to achieve high yields and purity, with the process being reasonably fast and simple to work up.
Industrial Production Methods
Industrial production of this compound may involve multicomponent condensation reactions. For example, 2-aminopyridines can be condensed with arylglyoxals and Meldrum’s acid to produce substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction may produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can yield a variety of substituted imidazo[1,2-a]pyridine compounds, depending on the substituent introduced.
Scientific Research Applications
Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The carbamate group in the target compound differentiates it from analogs with sulfide or amine substituents. Key comparisons include:
Bis(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane (4l)
- Structure : Two 8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl units linked by a sulfide (-S-) bridge .
- Synthesis: Yield of 40.79%, synthesized via a double thiolation reaction using diethylaminosulfur trifluoride.
- Characterization : Confirmed via ¹H NMR and ¹³C NMR, with distinct chemical shifts for the methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.2–8.5 ppm) .
N-Ethyl-N-((8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine (5c)
- Structure : Features an ethylamine (-CH₂-N(C₂H₅)₂) group at position 3 instead of a carbamate .
- Characterization : ¹H NMR shows signals for ethyl groups (δ ~1.0–3.0 ppm) and aromatic protons (δ ~6.7–8.3 ppm). HRMS confirmed the molecular ion [M+H]⁺ at m/z 330.1964 .
- Key Difference : The tertiary amine group introduces basicity, contrasting with the carbamate’s neutral or weakly acidic nature.
Substituent Modifications
Other derivatives highlight the impact of halogen or heterocyclic substitutions on the imidazo[1,2-a]pyridine core:
Bis(6-fluoro-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane (4h)
- Structure : Fluorine at position 6 and a sulfide bridge .
- Synthesis : Yield of 40.72%, lower than 4l, suggesting fluorine’s electron-withdrawing effects may hinder reactivity.
3,3′-Thiobis(2-phenylimidazo[1,2-a]pyridine-6-carbonitrile) (4k)
Biological Activity
Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate, identified by its compound ID Y070-0129, is a chemical compound with a molecular formula of C16H15N3O2 and a molecular weight of 281.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| LogP | 2.9333 |
| LogD | 2.8576 |
| Polar Surface Area | 41.177 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Research indicates that this compound may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease (AD). Inhibitors of nSMase2 are being explored for their potential to reduce exosome release from neurons, thereby impacting amyloid-beta pathology associated with AD .
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) models. The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported between 2.43–7.84 μM for MDA-MB-231 and 4.98–14.65 μM for HepG2 .
The mechanism underlying this activity appears to involve the disruption of microtubule assembly, indicating that this compound may function as a microtubule-destabilizing agent, which is a common strategy in anticancer drug design.
Neuroprotective Effects
In addition to its anticancer properties, the compound has been investigated for its neuroprotective potential. In vivo studies using mouse models have demonstrated that it can penetrate the blood-brain barrier and exhibit favorable pharmacokinetic properties . Its administration resulted in significant inhibition of nSMase2 activity, leading to reduced inflammation and neuronal damage in models of neurodegeneration.
Case Studies
- Study on nSMase2 Inhibition : In a recent study, this compound was tested for its ability to inhibit nSMase2 in both normal and 5XFAD mouse models of Alzheimer's disease. Results indicated that the compound effectively reduced exosome release and amyloid plaque formation .
- Cytotoxicity Evaluation : A series of compounds including this compound were evaluated for their cytotoxic effects on cancer cell lines. The results showed that this compound exhibited significant growth inhibition across multiple cancer types, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
